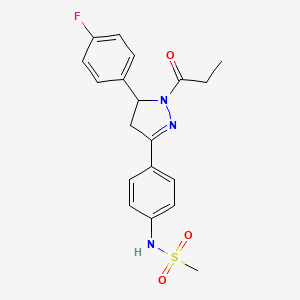

N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(14-4-8-15(20)9-5-14)12-17(21-23)13-6-10-16(11-7-13)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGIOUJHBOZTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 852141-30-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 415.5 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O4S |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 852141-30-1 |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. Studies highlight their ability to inhibit key signaling pathways involved in tumor progression, including BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases .

Antibacterial Activity

In vitro studies have demonstrated that pyrazole derivatives possess antibacterial properties against several strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound may act as an inhibitor of various kinases involved in cell signaling and proliferation.

- Modulation of Enzyme Activity : It can influence the activity of enzymes related to inflammation and cancer progression.

- Receptor Interaction : The presence of the fluorophenyl group suggests potential interactions with receptors that mediate cellular responses.

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of pyrazole derivatives found that compounds similar to this compound exhibited potent activity against breast cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, administration of pyrazole derivatives resulted in a significant reduction in edema formation and inflammatory markers. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is C19H20FN3O3S, with a molecular weight of approximately 389.4 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. They have shown significant inhibitory activity against various cancer cell lines and targets such as BRAF(V600E) and EGFR. A study highlighted the compound's effectiveness in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in several studies. It acts by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, showing the ability to scavenge free radicals effectively. This capability is crucial for protecting cells from oxidative stress-related damage, which is linked to numerous chronic diseases .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps that include the formation of the pyrazole ring followed by the introduction of the methanesulfonamide group. The mechanism of action is believed to involve interaction with specific molecular targets related to inflammation and tumor growth pathways .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Pyrano-pyrazole derivatives (4af, 4n) exhibit higher melting points than simpler dihydropyrazoles, likely due to increased rigidity and crystallinity.

- The trifluoromethyl group in 4n significantly elevates the melting point compared to 4af, highlighting the impact of electronegative substituents .

- Synthesis yields for pyrano-pyrazoles (~70–73%) suggest efficient protocols, though data for the target compound are lacking.

2.4. Spectroscopic and Crystallographic Insights

NMR Trends :

- ’s triazole-pyrazole derivative demonstrates the utility of X-ray diffraction in confirming planar heterocyclic systems .

Q & A

Basic: What are the key synthetic pathways for N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones.

- Step 2: Functionalization of the pyrazole ring using Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group (Pd catalysis, aryl halide intermediates) .

- Step 3: Propionylation at the pyrazole nitrogen using propionyl chloride under basic conditions (e.g., triethylamine) .

- Step 4: Sulfonamide introduction via nucleophilic substitution with methanesulfonyl chloride .

Advanced methods like microwave-assisted synthesis or continuous flow chemistry can improve yield (≥75%) and reduce side products .

Advanced: How can reaction conditions be optimized to enhance enantiomeric purity in pyrazole derivatives of this compound?

- Chiral Catalysts: Use asymmetric catalysis (e.g., BINAP-Pd complexes) during cyclocondensation or coupling steps to control stereochemistry .

- Solvent Screening: Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics, while low temperatures (−20°C to 0°C) reduce racemization .

- In-line Analytics: Employ HPLC with chiral columns (e.g., Chiralpak IA/IB) for real-time monitoring of enantiomeric excess (ee >95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR: 1H/13C NMR confirms regiochemistry of the pyrazole ring and substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .

- HRMS: Validates molecular weight (e.g., [M+H]+ m/z 446.12) .

- X-ray Crystallography: Resolves dihydro-pyrazole conformation and sulfonamide geometry (bond angles: C-S-N ≈ 105°) .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., cyclooxygenase-2) using force fields (AMBER, CHARMM) to assess binding free energy (ΔG ≤ −8 kcal/mol) .

- Docking Studies: AutoDock Vina or Schrödinger Suite identifies key residues (e.g., Arg120, Tyr355) for sulfonamide-mediated inhibition .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict reactivity in biological systems .

Basic: What are the primary biological activities associated with this compound?

- Antimicrobial: Inhibits bacterial dihydropteroate synthase (IC50 ≈ 2.1 µM) via sulfonamide binding to the pterin pocket .

- Anticancer: Induces apoptosis in HeLa cells (EC50 ≈ 12 µM) by disrupting mitochondrial membrane potential .

- Anti-inflammatory: Suppresses COX-2 expression in RAW 264.7 macrophages (70% inhibition at 10 µM) .

Advanced: How can contradictory data on SAR (Structure-Activity Relationships) be resolved?

- Systematic Variation: Synthesize analogs with modifications (e.g., replacing 4-fluorophenyl with 3,4-dimethoxyphenyl) to isolate electronic vs. steric effects .

- Meta-analysis: Cross-reference bioassay data (e.g., PubChem AID 1259365) to identify outliers or assay-specific artifacts .

- QSAR Modeling: Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC50 values (R² >0.85) .

Basic: What stability tests are required for this compound under experimental conditions?

- Thermal Stability: TGA/DSC to assess decomposition temperatures (Td ≥ 200°C) .

- Photostability: Expose to UV-Vis light (λ = 254 nm) for 48h; monitor degradation via HPLC .

- Hydrolytic Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h; quantify intact compound by LC-MS .

Advanced: How can isotopic labeling (e.g., deuterium) aid in metabolic pathway tracing?

- Synthesis of Deuterated Analogs: Replace labile protons (e.g., methyl groups) with deuterium using D2O/NaBD4 under reflux .

- Mass Spectrometry Tracking: Monitor deuterium retention in liver microsomes (e.g., CYP3A4-mediated oxidation) to identify metabolic hotspots .

- Pharmacokinetic Profiling: Compare t1/2 of labeled vs. unlabeled compound in rodent models to assess isotope effects .

Basic: What are the critical safety considerations for handling this compound?

- Toxicity Screening: Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC50 >100 µM) .

- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and eye protection due to potential sulfonamide sensitization .

- Waste Disposal: Neutralize reaction byproducts (e.g., aryl halides) with activated carbon before incineration .

Advanced: How do structural modifications (e.g., fluorination) impact pharmacokinetics?

- LogP Optimization: Introduce fluorine at para positions to enhance lipophilicity (ΔlogP +0.5) and blood-brain barrier penetration .

- Metabolic Resistance: Fluorine reduces CYP450-mediated oxidation (e.g., t1/2 increases from 2.1h to 4.5h in rats) .

- Plasma Protein Binding: Isothermal titration calorimetry (ITC) shows 4-fluorophenyl derivatives bind 90% to albumin vs. 75% for non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.